1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine
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Overview
Description
1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine is an organic compound that features a pyrrolidine ring attached to a vinyl group, which is further substituted with a benzyloxymethyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine typically involves the reaction of a pyrrolidine derivative with a vinyl-substituted benzyloxymethyl-phenyl compound. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the vinyl group and the benzyloxymethyl-phenyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The vinyl group can be reduced to form the corresponding alkane.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst can be employed for reduction.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxymethyl-phenyl group may facilitate binding to hydrophobic pockets, while the vinyl group can participate in covalent interactions with nucleophilic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
- 1-[1-(2-Benzyloxymethyl-phenyl)-ethyl]-pyrrolidine
- 1-[1-(2-Benzyloxymethyl-phenyl)-propyl]-pyrrolidine
Uniqueness: 1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine is unique due to the presence of the vinyl group, which imparts distinct reactivity and binding properties compared to its ethyl and propyl analogs. The vinyl group allows for additional chemical modifications and interactions, making this compound a versatile tool in various research applications .
Properties
CAS No. |
917957-67-6 |
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Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-[1-[2-(phenylmethoxymethyl)phenyl]ethenyl]pyrrolidine |
InChI |
InChI=1S/C20H23NO/c1-17(21-13-7-8-14-21)20-12-6-5-11-19(20)16-22-15-18-9-3-2-4-10-18/h2-6,9-12H,1,7-8,13-16H2 |
InChI Key |
HEJOPQVEDFSIRK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1COCC2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
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